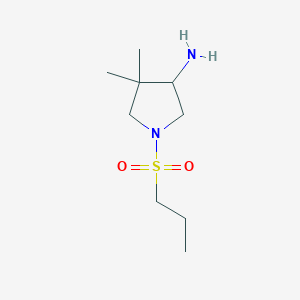
4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H20N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine typically involves the functionalization of a preformed pyrrolidine ring. One common synthetic route includes the reaction of 4,4-dimethylpyrrolidine with propane-1-sulfonyl chloride under basic conditions to introduce the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized forms back to the original compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring can interact with receptors in the central nervous system, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine include other pyrrolidine derivatives such as:
Pyrrolidine-2,5-diones: Known for their use in the synthesis of various pharmaceuticals.
Prolinol: A derivative used in asymmetric synthesis and as a chiral auxiliary.
Pyrrolizines: Compounds with a fused pyrrolidine ring, used in medicinal chemistry for their biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Biological Activity
4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine is a synthetic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C9H20N2O2S
- Molecular Weight : 220.33 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C9H20N2O2S |
| Molecular Weight | 220.33 g/mol |
| InChI | InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-8(10)9(3,4)6-11/h7-8H,5-6,10H2,1-4H3 |
| SMILES | CC(C)S(=O)(=O)N1CC(C(C1)(C)C)N |
Synthesis
The synthesis of this compound typically involves the functionalization of a pyrrolidine ring. The common method includes the reaction of 4,4-dimethylpyrrolidine with propane-1-sulfonyl chloride under basic conditions (such as triethylamine), often in solvents like dichloromethane or tetrahydrofuran .
The biological activity of this compound is attributed to its structural components. The sulfonyl group acts as an electrophilic center facilitating interactions with nucleophiles, while the pyrrolidine ring provides a rigid scaffold for binding to biological macromolecules. This interaction may lead to various biological effects depending on the target molecules involved.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown efficacy against bacterial strains by inhibiting key enzymes involved in DNA replication and transcription .
Study 1: Antibacterial Efficacy
A study examining the antibacterial activity of several pyrrolidine derivatives found that compounds structurally related to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on structure-activity relationships highlighted that modifications in the pyrrolidine ring could enhance solubility and bioavailability. The study emphasized the importance of stereochemistry in maintaining antibacterial activity, suggesting that specific configurations could optimize therapeutic effects .
| Compound | MIC (μM) against S. aureus | MIC (μM) against E. coli |
|---|---|---|
| 4,4-Dimethyl... | 0.5 | 2.0 |
| Reference Drug | 0.8 | 1.5 |
Properties
Molecular Formula |
C9H20N2O2S |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4,4-dimethyl-1-propylsulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2O2S/c1-4-5-14(12,13)11-6-8(10)9(2,3)7-11/h8H,4-7,10H2,1-3H3 |
InChI Key |
CXUQBKROHAWUSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CC(C(C1)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















